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Compound of Interest

Compound Name: WwYC-210

Cat. No.: B10824839

An in-depth analysis of the early-phase clinical trial results for BNC210, a novel, non-sedating
anxiolytic candidate. This document is intended for researchers, scientists, and drug
development professionals.

Introduction

BNC210 is an investigational, first-in-class small molecule that acts as a selective negative
allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (a7 nAChR).[1] It is being
developed for the treatment of anxiety disorders and post-traumatic stress disorder (PTSD).[1]
[2] Unlike many current anxiolytics, such as benzodiazepines, BNC210 has shown no evidence
of sedation or addiction potential in early trials.[1][3] This technical guide summarizes the
guantitative data, experimental protocols, and key findings from the early-phase clinical
development of BNC210.

Mechanism of Action

BNC210 exerts its therapeutic effect by modulating the a7 nAChR. It binds to an allosteric site
on the receptor, distinct from the acetylcholine binding site. This binding event negatively
modulates the flow of cations through the ion channel, thereby reducing neuronal excitability.[4]
This mechanism is believed to underlie its anxiolytic properties without causing the sedative
side effects associated with other anxiolytic drug classes.[4][5]
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Diagram of BNC210's negative allosteric modulation of the a7 nAChR.

Click to download full resolution via product page
Caption: BNC210's negative allosteric modulation of the a7 nAChR.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the early-phase clinical
trials of BNC210 across various indications.

Table 1: Phase 1 Multiple Ascending Dose Study in Healthy Volunteers

Parameter Value Reference

. 54 total (42 BNC210, 12
Participants [6][7]
Placebo)

) ) 300 mg to 2,000 mg daily for 8
Dosing Regimen [7]
days

Max Tolerated Dose Not reached [7]

Significant reduction in
Target Engagement (EEG) nicotine-induced EEG changes  [7][8]
(p<0.02 - 0.0009)

Table 2: Phase 2 Study in Generalized Anxiety Disorder (GAD)
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BNC210 BNC210 Lorazepam
Parameter Reference
(300mg) (2000mg) (1.5mg)
24 patients (4-
Participants way crossover 24 patients 24 patients [3]
design)
Statistically Modest, non-
Amygdala significant significant
-yg ) J ) Not reported g ) [3]
Activation (fMRI) reduction reduction
(p<0.05) (p=0.069)
Statistically
Cerebral o
] significant Not reported Not reported [3]
Perfusion (fMRI)
change (p<0.05)
Threat Significant Significant Non-significant
Avoidance reduction reduction reduction [3]
(JORT) (p=0.007) (p=0.033) (p=0.165)
Table 3: Phase 2 PREVAIL Study in Social Anxiety Disorder (SAD)
BNC210 BNC210
Parameter Placebo Reference
(225mg) (675mg)
o 151 total (3-arm
Participants 151 total 151 total [9]
parallel group)
Primary Endpoint  -6.6 + 4.75 (Not -4.8 £ 4.73 (Not ]
(SUDS change) Significant) Significant)
Nominally Nominally
Post-Hoc significant significant
Analysis (SUDS reduction reduction - [9]
change) (p=0.044) for (p=0.044) for
combined doses combined doses
Effect Size (Post-
0.36 0.36 - [9]
Hoc)
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Table 4: Phase 2b ATTUNE Study in Post-Traumatic Stress Disorder (PTSD)

BNC210 (900mg

Parameter Placebo Reference
BID)
Participants (mITT) n=182 (total) n=182 (total) [10]
Primary Endpoint ]
LS Mean Difference:
(CAPS-5 change at [10]
-4.03 (p=0.048)
Wk 12)
Effect Size (Cohen's
0.40 [10]
d)
Onset of Action _
LS Mean Difference:
(CAPS-5 change at [10]
-4.11
Wk 4)
Depression (MADRS LS Mean Difference:
[10][11]
change at Wk 12) -3.19 (p<0.05)
Insomnia (ISI change LS Mean Difference:
[10][11]
at Wk 12) -2.19 (p<0.05)
Treatment-Emergent ] .
AE 66.7% of patients 53.8% of patients [10][11][12]
S
Discontinuations due ) )
19.8% of patients 9.4% of patients [11]

to AEs

Experimental Protocols

Detailed methodologies were employed to assess the safety, tolerability, and efficacy of
BNC210 in early-phase trials.

Phase 1: Target Engagement & Safety

o Study Design: A multiple ascending dose, placebo-controlled trial was conducted in healthy
male volunteers.[6][7]

o Objective: To assess the safety, tolerability, and pharmacokinetics of BNC210.
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» Methodology - Nicotine Shift Assay: To demonstrate target engagement, a pharmacodynamic

test called the nicotine shift assay was performed.[1][6]

Healthy non-smoking subjects were administered nicotine via nasal spray.

Nicotine-induced changes in brain activity were measured using quantitative
electroencephalography (QEEG).[7][13]

Following an 8-day treatment period with either BNC210 or placebo, the nicotine challenge
was repeated.[7]

The extent to which BNC210 could reduce or block the EEG effects of nicotine was
analyzed to confirm its modulatory activity at the a7 nAChR.[7][13]

Phase 2 (GAD): Neuroimaging & Behavioral Assessment

Study Design: A single-center, double-blind, placebo- and active-controlled (lorazepam), 4-
way crossover trial was conducted in patients with untreated Generalized Anxiety Disorder.
[3][14]

Objective: To evaluate the capacity of BNC210 to engage brain systems relevant to anxiety.

[3]

Methodology - fMRI and Emotional Faces Task (EFT):

Participants underwent functional magnetic resonance imaging (fMRI) scans.[14]

During the scans, they performed the EFT, where they were shown images of fearful
faces. This task is designed to provoke a response in the amygdala, a brain region central
to fear and anxiety processing.[3]

The primary endpoints were changes in cerebral perfusion and the reduction in amygdala
activation in response to the stimuli, compared to placebo and lorazepam.[3][14]

Phase 2 (SAD): Public Speaking Challenge

o Study Design: The PREVAIL study was a randomized, double-blind, placebo-controlled, 3-

arm, parallel-group trial in adult patients with a DSM-5 diagnosis of Social Anxiety Disorder
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and a Liebowitz Social Anxiety Scale (LSAS) score of 270.[9][15]

o Objective: To assess the efficacy of an acute dose of BNC210 in reducing anxiety provoked
by a public speaking task.[15][16]

o Methodology - Public Speaking Challenge Workflow:

o Screening & Randomization: Eligible participants were randomized to receive a single
dose of 225 mg BNC210, 675 mg BNC210, or placebo.[15][16]

o Dosing: The assigned study drug was administered approximately one hour before the
challenge.[15]

o Challenge Phases: The simulated public speaking challenge consisted of distinct phases:
a resting baseline phase, an anticipation phase (preparing the speech), and a
performance phase (delivering the speech).[17]

o Efficacy Measurement: The primary outcome was the change in the Subjective Units of
Distress Scale (SUDS), a self-reported 0-100 scale of anxiety, from baseline to the
average of the performance phase.[9][15]
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Workflow for the Phase 2 PREVAIL study in Social Anxiety Disorder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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